Benzyl thioacetimidate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Benzyl thioacetimidate hydrochloride often involves innovative methods to improve stability and reactivity. For instance, benzyl N-phenyl-2,2,2-trifluoroacetimidate has been highlighted as a new, stable reagent for O-benzylation, reacting with sterically hindered alcohols and base-sensitive hydroxy esters to afford corresponding benzyl ethers, indicating a related method of synthesis that may apply to Benzyl thioacetimidate hydrochloride (Okada et al., 2007). Additionally, efficient synthesis routes for chiral vicinal diaminoalcohols via benzylic substitution from bistrichloroacetimidates suggest a synthetic approach that could potentially be adapted for Benzyl thioacetimidate hydrochloride synthesis (Rondot et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as benzoylamidoacetonitrile being bound as a thioimidate in the active site of papain, underscores the unique structural attributes and stability of thioimidate compounds, which can provide insight into the structural analysis of Benzyl thioacetimidate hydrochloride (Brisson et al., 1986).
Chemical Reactions and Properties
Chemical reactions involving Benzyl thioacetimidate hydrochloride and its analogs demonstrate a variety of reactivity profiles. For example, benzyl and allyl trichloroacetimidate are used for O-alkylation of hydroxy groups under mildly acidic conditions, showcasing the reactivity of similar compounds (Wessel et al., 1985).
Physical Properties Analysis
The physical properties of Benzyl thioacetimidate hydrochloride can be inferred from studies on similar compounds. For instance, the synthesis and characterization of benzo[b]thiophene derivatives provide valuable data on the physical properties of structurally related compounds, which could be relevant to understanding the physical characteristics of Benzyl thioacetimidate hydrochloride (Isloor et al., 2010).
Chemical Properties Analysis
Investigations into the chemical properties of Benzyl thioacetimidate hydrochloride-related compounds reveal insights into their reactivity and potential applications. The synthesis of 1,1'-Diarylethanes and related systems by displacement of trichloroacetimidates with trimethylaluminum highlights the versatility and potential reactivity patterns that could be applicable to Benzyl thioacetimidate hydrochloride (Mahajani & Chisholm, 2018).
Safety and Hazards
Benzyl thioacetimidate hydrochloride is classified as causing serious eye damage . The safety statements for handling this compound include wearing protective gloves, eye protection, and face protection . If the compound comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention .
properties
IUPAC Name |
benzyl ethanimidothioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.ClH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQWHRFBVPDPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)SCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504823 | |
Record name | Benzyl ethanimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl thioacetimidate hydrochloride | |
CAS RN |
32894-07-8 | |
Record name | Benzyl ethanimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiobenzylacetimidate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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